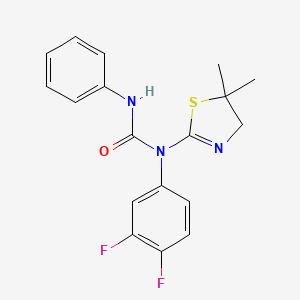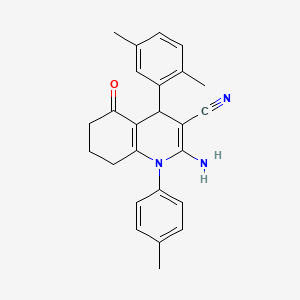![molecular formula C20H19F3N2O2S B11470775 4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine](/img/structure/B11470775.png)
4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a trifluoromethylphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE typically involves multiple steps, including the formation of the pyrrole ring, introduction of the benzenesulfonyl group, and the addition of the trifluoromethylphenyl group. Common synthetic methods include:
Pyrrole Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides due to its bioactive properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access . The trifluoromethyl group can enhance the compound’s binding affinity and stability through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Derivatives: Compounds like benzenesulfonamide and benzenesulfonic acid share the benzenesulfonyl group.
Trifluoromethyl Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine contain the trifluoromethyl group.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole share the pyrrole ring structure.
Uniqueness
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzenesulfonyl and trifluoromethyl groups enhances its potential as a bioactive compound with diverse applications.
Properties
Molecular Formula |
C20H19F3N2O2S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrol-2-amine |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13-14(2)25(12-15-7-6-8-16(11-15)20(21,22)23)19(24)18(13)28(26,27)17-9-4-3-5-10-17/h3-11H,12,24H2,1-2H3 |
InChI Key |
RTNRRRUZTIMLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11470693.png)
![Diethyl [1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11470700.png)
![Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester](/img/structure/B11470701.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11470721.png)

![8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11470728.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470732.png)
![ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11470734.png)
![7-{[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11470745.png)
acetic acid](/img/structure/B11470750.png)
![6-(3,5-dimethylphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11470762.png)
![Ethyl 4-{[(2-methylprop-2-enamido)methanethioyl]amino}benzoate](/img/structure/B11470766.png)

![ethyl 2-[(4-bromophenyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B11470788.png)
